molecular formula C26H44N2O7 B13058904 Palm-L-Glu(OSu)-Ome

Palm-L-Glu(OSu)-Ome

Cat. No.: B13058904
M. Wt: 496.6 g/mol
InChI Key: QTXWEAREIAERHZ-NRFANRHFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Palm-L-Glu(OSu)-Ome is synthesized through a series of chemical reactions involving the esterification and amidation of L-glutamic acid. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically purified using high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Palm-L-Glu(OSu)-Ome undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Palm-L-Glu(OSu)-Ome has a wide range of applications in scientific research:

Mechanism of Action

Palm-L-Glu(OSu)-Ome exerts its effects through the formation of amide bonds with target molecules. The succinimidyl ester group reacts with primary amines to form stable amide bonds, which can modify the structure and function of proteins and peptides. This mechanism is utilized in the synthesis of Liraglutide, where this compound is used to attach a palmitoyl group to the peptide, enhancing its stability and bioavailability .

Comparison with Similar Compounds

Palm-L-Glu(OSu)-Ome is similar to other succinimidyl ester derivatives used in peptide synthesis, such as:

    Palm-L-Glu(OSu)-OH: This compound is also used in the synthesis of Liraglutide and other peptides. .

    Palm-L-Glu(OSu)-OtBu: This compound has a tert-butyl ester group instead of a methoxy group. .

This compound is unique in its combination of a palmitoyl group and a succinimidyl ester group, making it highly reactive and suitable for a wide range of applications in peptide synthesis and modification .

Properties

Molecular Formula

C26H44N2O7

Molecular Weight

496.6 g/mol

IUPAC Name

5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl (2S)-2-(hexadecanoylamino)pentanedioate

InChI

InChI=1S/C26H44N2O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22(29)27-21(26(33)34-2)17-20-25(32)35-28-23(30)18-19-24(28)31/h21H,3-20H2,1-2H3,(H,27,29)/t21-/m0/s1

InChI Key

QTXWEAREIAERHZ-NRFANRHFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC

Origin of Product

United States

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